N-(2-Ethyl-4-oxo-3(4H)-quinazolinyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Ethyl-4-oxo-3(4H)-quinazolinyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethyl-4-oxo-3(4H)-quinazolinyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide typically involves multi-step organic reactions. One common method includes the reaction of ethyl 4-oxo-3-(prop-2-ynyl)-3,4-dihydroquinazoline-2-carboxylate with phenyl azide or substituted phenyl azides. This reaction is catalyzed by copper (I) in a Huisgen 1,3-dipolar cycloaddition to form the desired quinazolinone conjugates .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2-Ethyl-4-oxo-3(4H)-quinazolinyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazolinone ring, potentially altering its biological activity.
Substitution: Substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions are often quinazolinone derivatives with modified functional groups, which can exhibit different biological activities.
Scientific Research Applications
N-(2-Ethyl-4-oxo-3(4H)-quinazolinyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of fungal infections.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-Ethyl-4-oxo-3(4H)-quinazolinyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the enzyme lanosterol 14α-demethylase, disrupting the ergosterol biosynthetic pathway in fungi . This inhibition leads to the accumulation of toxic sterol intermediates, ultimately causing cell death.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole–quinazolinone conjugates: These compounds share a similar quinazolinone core and have been studied for their anticandidal activity.
Azomethyne derivatives of 1,3-benzothiazine 1,1-dioxide: These compounds also exhibit diverse biological activities and are structurally related to quinazolinones.
Uniqueness
N-(2-Ethyl-4-oxo-3(4H)-quinazolinyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit lanosterol 14α-demethylase sets it apart from other similar compounds, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C23H22N4O4 |
---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
N-(2-ethyl-4-oxoquinazolin-3-yl)-4-hydroxy-2-oxo-1-propylquinoline-3-carboxamide |
InChI |
InChI=1S/C23H22N4O4/c1-3-13-26-17-12-8-6-10-15(17)20(28)19(23(26)31)21(29)25-27-18(4-2)24-16-11-7-5-9-14(16)22(27)30/h5-12,28H,3-4,13H2,1-2H3,(H,25,29) |
InChI Key |
BTKCEVBDDPOOKT-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NN3C(=NC4=CC=CC=C4C3=O)CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.